molecular formula C9H16O B8486146 Bicyclo(2.2.2)octane, 1-methoxy- CAS No. 7697-14-5

Bicyclo(2.2.2)octane, 1-methoxy-

Cat. No.: B8486146
CAS No.: 7697-14-5
M. Wt: 140.22 g/mol
InChI Key: RIYARDQGQOVCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo(2.2.2)octane, 1-methoxy- is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

7697-14-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-methoxybicyclo[2.2.2]octane

InChI

InChI=1S/C9H16O/c1-10-9-5-2-8(3-6-9)4-7-9/h8H,2-7H2,1H3

InChI Key

RIYARDQGQOVCPK-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(CC1)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of potassium hydroxide (17 g, 250 mmol) and 85% hydrazine hydrate (11.5 g, 186 mmol) in ethylene glycol (220 mL) was added 1-methoxybicyclo[2.2.2]octan-2-one (11.0 g, 71.4 mmol). The mixture was heated to 195° C. over 1 h and heated for an additional hour. The flask was then fitted for distillation, and approximate 20 mL (two layers) of liquid was collected over a period of 1 h at 195° C. Subsequent dropwise addition of water (215 mL) to the reaction over a period of 3 h afforded a second fraction of distillates (approximately 180 mL). The combined distillates were extracted with ether (3×80 mL), the organic phase was dried over Na2SO4, and the volatiles were removed to produce 1-methoxybicyclo[2.2.2]octane (4.5 g, 45%) which was used in the next step directly without purification. 1H NMR (CDCl3, 400 MHz) δ 3.14 (s, 3H), 1.63-1.59 (m, 6H), 1.58-1.51 (m, 6H), 1.47 (m, 1H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

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